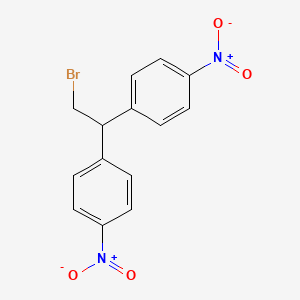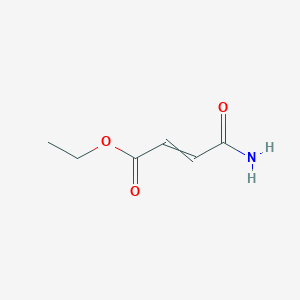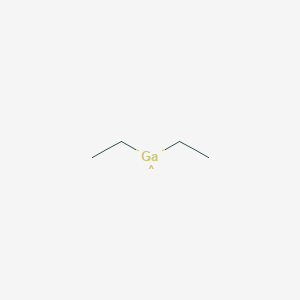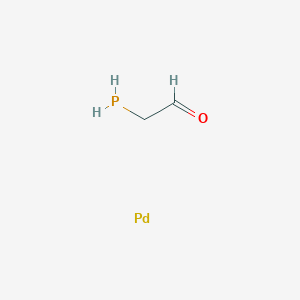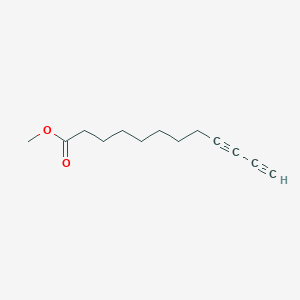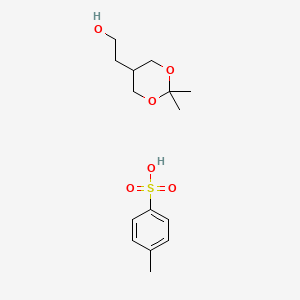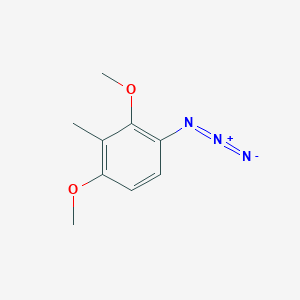
1-Azido-2,4-dimethoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2,4-dimethoxy-3-methylbenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features a benzene ring substituted with azido, methoxy, and methyl groups, making it a versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1-Azido-2,4-dimethoxy-3-methylbenzene typically involves the introduction of the azido group to a pre-formed benzene derivative. One common method is the diazo transfer reaction, where a diazo compound is reacted with an azide source under mild conditions. This reaction is often facilitated by catalysts such as copper (I) isonitrile complexes . Industrial production methods may involve continuous flow microreactor setups to ensure safety and efficiency .
Chemical Reactions Analysis
1-Azido-2,4-dimethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common reagents used in these reactions include sodium azide, copper catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2,4-dimethoxy-3-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-2,4-dimethoxy-3-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (I) complexes, which facilitate the formation of the triazole product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Azido-2,4-dimethoxy-3-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-4-methylbenzene: Lacks the methoxy groups, making it less versatile in certain chemical reactions.
1-Azido-4-methoxybenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Azido-3-methylbenzene: Another similar compound with different substitution, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
116138-00-2 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-azido-2,4-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11N3O2/c1-6-8(13-2)5-4-7(11-12-10)9(6)14-3/h4-5H,1-3H3 |
InChI Key |
LCTABSGAZWGCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)N=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
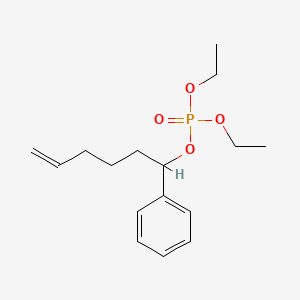
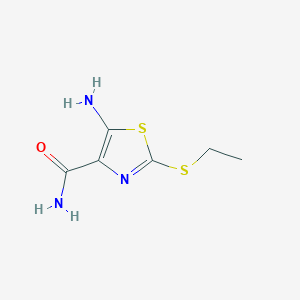
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
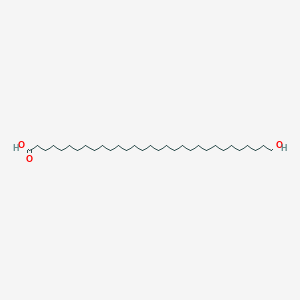
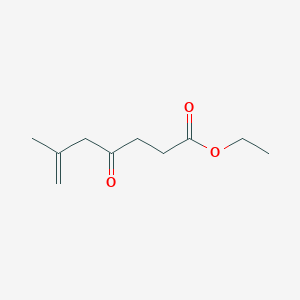
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
